![molecular formula C9H16ClNO B2559708 1-Oxa-8-azaspiro[4.6]undec-3-ene hydrochloride CAS No. 2253630-59-8](/img/structure/B2559708.png)

1-Oxa-8-azaspiro[4.6]undec-3-ene hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

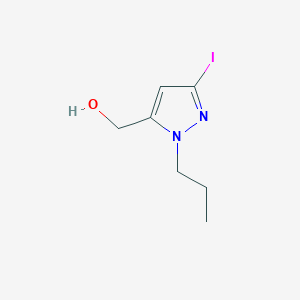

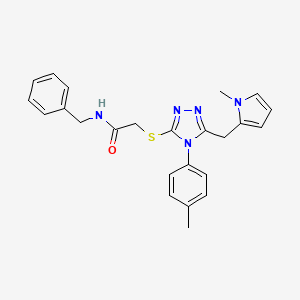

“1-Oxa-9-azaspiro[4.6]undec-3-ene;hydrochloride” is a chemical compound with the CAS Number 399033-68-2 . It has a molecular weight of 189.68 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “1-Oxa-9-azaspiro[4.6]undec-3-ene;hydrochloride” is 1S/C9H15NO.ClH/c1-2-8-11-9(3-1)4-6-10-7-5-9;/h1-2,10H,3-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

“1-Oxa-9-azaspiro[4.6]undec-3-ene;hydrochloride” is a solid compound . It has a molecular weight of 189.68 . The compound’s InChI key is NORFZZRPRYIWSS-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Analgesic Activity

Compounds structurally similar to "1-Oxa-9-azaspiro[4.6]undec-3-ene hydrochloride" have been explored for their analgesic properties. A study on the analgesic activity of novel spiro heterocycles, specifically 2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-enes and related compounds, demonstrated significant activity in analgesic assays, indicating the potential of spirocyclic compounds in pain management (Cohen, Banner, & Lopresti, 1978).

Synthetic Studies

Research has focused on the synthetic aspects of spirocyclic compounds, including efforts to construct optically active derivatives of spirocyclic diterpenoids. For instance, enantiomeric isomers of 1-oxaspiro[2.8]undecone derivatives, key compounds for synthesizing nine-membered ring diterpenoids, were stereoselectively synthesized from limonene, showcasing the synthetic versatility of spiro compounds (Hirota et al., 1990).

Natural Product Isolation

In the realm of natural product chemistry, new spirocyclic compounds have been isolated from plant sources. For example, two new spirocyclic compounds were identified from Gymnotheca involucrata, demonstrating the occurrence of such structures in nature and their potential biological relevance (Zhang et al., 2018).

Catalyzed Reactions

The utility of spirocyclic compounds in synthetic chemistry is further evidenced by studies on catalyzed reactions. Research on Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclizations of secondary allylic alcohols has led to the preparation of various spirocyclic ethers, demonstrating the applicability of these reactions in synthesizing complex spiro structures (Young, Jung, & Cheng, 2000).

Anticancer Properties

Spirocyclic compounds have also been investigated for their anticancer properties. A study on oxa/azaspiro[4,5]trienone derivatives revealed that several compounds exhibited potent anticancer activity against various human cancer cell lines, suggesting the potential of spirocyclic compounds as anticancer agents (Yugandhar et al., 2015).

Eigenschaften

IUPAC Name |

1-oxa-9-azaspiro[4.6]undec-3-ene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c1-3-9(4-2-8-11-9)5-7-10-6-1;/h2,4,10H,1,3,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPVMBFGUWWCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNC1)C=CCO2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2559630.png)

![N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2559635.png)

![4-(4-methoxyphenyl)-3-methyl-6-oxo-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2559636.png)

![N-[2-({6-thiaspiro[2.5]octan-1-yl}formamido)ethyl]prop-2-enamide](/img/structure/B2559638.png)

![3-[2-Hydroxy-1-(methylamino)ethyl]phenol;hydrochloride](/img/structure/B2559641.png)

![5-({[(3-Methoxybenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B2559644.png)

![(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2559646.png)